molecular formula C10H11ClN4 B1475887 3-Azido-1-(3-chlorobenzyl)azetidine CAS No. 2098078-31-8

3-Azido-1-(3-chlorobenzyl)azetidine

Cat. No.: B1475887
CAS No.: 2098078-31-8
M. Wt: 222.67 g/mol
InChI Key: PHLNOEYQYKKURU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azido-1-(3-chlorobenzyl)azetidine is a chemical compound that can be used for pharmaceutical testing . It is available for purchase from various suppliers .


Chemical Reactions Analysis

The thermal behaviors of 3-azido-1,3-dinitroazetidine (ADNAZ), a related compound, have been investigated . The results showed that ADNAZ has a low melting temperature at 78 °C . The final mass loss of ADNAZ under atmospheric pressure is 88.2% . The replacement of gem-dinitro group with gemazidonitro group greatly reduces vapor pressure, melting point as well as the thermal decomposition temperature .


Physical and Chemical Properties Analysis

ADNAZ, a related compound, has a low melting temperature at 78 °C . The replacement of gem-dinitro group with gemazidonitro group greatly reduces vapor pressure, melting point as well as the thermal decomposition temperature .

Scientific Research Applications

Azetidine Derivatives in Synthesis

Azetidines are integral in the synthesis of various pharmaceutical intermediates and compounds due to their stability and reactivity. The synthesis methodologies for azetidines often involve reactions with electrophiles and nucleophiles, leading to the production of valuable amides, alkenes, and amines. These reactions enable the construction of cyclic products like piperidines, pyrrolidines, and pyrroles, which are crucial in the development of diverse pharmacologically active compounds. Furthermore, azetidines serve as precursors for the synthesis of β-lactams, which are foundational structures for a broad range of antibiotics and other therapeutically significant molecules. The synthesis of azetidines from acyclic precursors and the subsequent transformation into a variety of heterocyclic compounds highlight their importance in medicinal chemistry and drug synthesis (Singh, D’hooghe, & Kimpe, 2008).

Modular Construction of Azetidines

Innovative methods for the modular construction of azetidines have been developed, leveraging the high ring strain of certain azetidine precursors. These methods allow for the synthesis of azetidinyl boronic esters, which can then be functionalized further, demonstrating the adaptability of azetidines in synthesizing drug-like compounds. This approach is significant for creating azetidine-containing pharmaceuticals, showcasing the role of azetidine derivatives in generating structurally diverse and biologically active molecules (Fawcett, Murtaza, Gregson, Aggarwal, 2019).

Azetidine in Drug Development

Azetidines have found applications in drug development, particularly as intermediates for the synthesis of pharmaceutical compounds. The manipulation of azetidine derivatives allows for the generation of novel compounds with potential therapeutic applications. For example, the synthesis of 1-(tert-butyl)-3-amioazetidine as a pharmaceutical intermediate from 1-(tert-butyl)-3-hydroxyazetidine illustrates the utility of azetidine derivatives in creating intermediates for further drug development processes (Yang, 2010).

Mechanism of Action

Future Directions

The synthetic chemistry of azetidine constitutes an important yet undeveloped research area . Their aptness as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry is considered remarkable . The combination of different explosophoric groups in one molecular framework has been applied as a promising strategy for the developing of energetic materials with unique properties .

Biochemical Analysis

Biochemical Properties

3-Azido-1-(3-chlorobenzyl)azetidine plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. The azido group in the compound is known for its ability to participate in click chemistry reactions, particularly with alkyne-containing molecules, forming stable triazole linkages. This property makes this compound a valuable tool in bioconjugation and labeling studies. Additionally, the chlorobenzyl group can engage in electrophilic aromatic substitution reactions, further expanding its utility in biochemical applications .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain kinases and phosphatases, thereby affecting downstream signaling cascades. Moreover, this compound can alter gene expression profiles by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The azido group can form covalent bonds with nucleophilic residues in proteins, such as cysteine and lysine, leading to enzyme inhibition or activation. This interaction can result in conformational changes in the target proteins, affecting their activity and function. Additionally, the compound can influence gene expression by binding to DNA or RNA, thereby modulating transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis and other degradation processes over extended periods. These changes can impact its efficacy and potency in biochemical assays and experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or activation. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and apoptosis. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s activity and toxicity. Additionally, this compound can influence metabolic flux and alter the levels of key metabolites, impacting cellular metabolism and function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation can influence its biochemical effects and interactions with target biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, affecting cellular respiration and energy production .

Properties

IUPAC Name

3-azido-1-[(3-chlorophenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4/c11-9-3-1-2-8(4-9)5-15-6-10(7-15)13-14-12/h1-4,10H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLNOEYQYKKURU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=CC=C2)Cl)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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